The compound can be classified as:
The synthesis of 4-(5-ethoxypyridin-3-yl)-N-methylbut-3-en-1-amine typically involves several steps, which may include:
These synthetic routes may vary based on available reagents and desired yields, often requiring optimization of reaction conditions such as temperature, pressure, and solvent choice to enhance efficiency and selectivity .
The molecular structure of 4-(5-ethoxypyridin-3-yl)-N-methylbut-3-en-1-amine can be described as follows:
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, providing insights into its spatial arrangement and potential interactions with biological targets .
4-(5-ethoxypyridin-3-yl)-N-methylbut-3-en-1-amine can participate in various chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its biological activity or selectivity .
The mechanism of action for 4-(5-ethoxypyridin-3-yl)-N-methylbut-3-en-1-amine is not fully elucidated but may involve:
Further studies are needed to clarify these mechanisms and their implications for therapeutic applications .
The physical and chemical properties of 4-(5-ethoxypyridin-3-yl)-N-methylbut-3-en-1-amine include:
| Property | Value |
|---|---|
| Molecular Weight | (approximately 208.27 g/mol) |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents; limited solubility in water |
| Density | Not specified |
| LogP | Not specified |
These properties are critical for understanding the compound's behavior in biological systems and its potential for drug formulation .
The applications of 4-(5-ethoxypyridin-3-yl)-N-methylbut-3-en-1-amine are primarily in medicinal chemistry and pharmacology:
Research into this compound could yield significant advancements in drug discovery and development processes .
The compound is systematically named (E)-4-(5-ethoxypyridin-3-yl)-N-methylbut-3-en-1-amine. This nomenclature reflects:
The free base form has the molecular formula C₁₂H₁₈N₂O, corresponding to a molecular weight of 206.28 g/mol [1]. Key mass contributions include:
Table 1: Elemental Composition
| Element | Count | Atomic Mass (g/mol) | Total Mass (g/mol) |
|---|---|---|---|
| Carbon | 12 | 12.01 | 144.12 |
| Hydrogen | 18 | 1.008 | 18.14 |
| Nitrogen | 2 | 14.01 | 28.02 |
| Oxygen | 1 | 16.00 | 16.00 |
| Total | 206.28 |
CNCC/C=C/C1=CC(OCC)=CN=C1 /C=C/ notation explicitly denotes the (E)-alkene configuration [1] [9]. CNCC/C=C/C1=CN=CC(=C1)OCC [4] GEWVPSJQGJBDLM-SLNOCBGISA-N SLNOCBGISA-N suffix encodes stereochemical properties, confirming the trans double bond [4] [9]. Nuclear Magnetic Resonance (NMR) (Key free base signals) [4]:
Infrared (IR) Spectroscopy:
Mass Spectrometry (MS):
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2